molecular formula C19H22N2O4 B2378517 (E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one CAS No. 1421586-44-8

(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one

Cat. No. B2378517
CAS RN: 1421586-44-8
M. Wt: 342.395
InChI Key: RLPOQMZKANJGLD-GQCTYLIASA-N
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Description

(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one, also known as BDPP, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. BDPP is a small molecule that is synthesized through a multistep process, and it has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.

Scientific Research Applications

Chemical Reactions and Derivatives

  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride reacts with nitrogen and sulfur nucleophiles to yield new acryloyl amides, imides, thioesters, and heterocyclic systems, some showing moderate antibacterial and antifungal activities (Shiba et al., 2010).

Synthesis Processes

  • FK453, a potent adenosine A1 receptor antagonist, involves a synthesis process that includes a Horner−Emmons reaction and a 1,3-dipolar cycloaddition, indicating the chemical's potential in medicinal applications (Zanka et al., 1999).
  • The reaction of acryloyl chloride with various reagents, including 2-methyl-1-piperidinopropene, results in different compounds, illustrating the versatility of the chemical in synthesizing diverse structures (Hickmott & Hopkins, 1968).

Pharmaceutical Applications

  • Piperlongumine derivatives, with structural similarities to the discussed chemical, have shown inhibitory effects on platelet aggregation, suggesting potential in developing antiplatelet agents (Park et al., 2008).
  • Certain pyrrolidine derivatives exhibit antimicrobial properties against Staphylococcus aureus and Cryptococcus neoformans, indicating potential in treating infections (Masila et al., 2020).

Photopolymerization and Material Applications

  • Acrylated naphthalimide derivatives, structurally related to the compound , have been utilized as one-component visible light initiators in photopolymerization processes, indicating applications in materials science (Yang et al., 2018).

Targeted Therapeutic Applications

  • Virtual screening identified derivatives targeting the urokinase receptor, showcasing potential in breast cancer treatment and metastasis reduction (Wang et al., 2011).

properties

IUPAC Name

1-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-18(6-4-14-3-5-16-17(12-14)25-13-24-16)20-10-7-15(8-11-20)21-9-1-2-19(21)23/h3-6,12,15H,1-2,7-11,13H2/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPOQMZKANJGLD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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